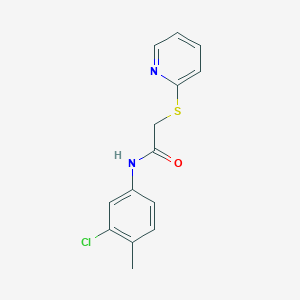

N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-10-5-6-11(8-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVAQOUSAUIQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 288.78 g/mol. This compound, characterized by a chloro-substituted aromatic ring and a pyridinylsulfanyl moiety, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview

Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide exhibits several biological activities, including:

- Antitumor Activity : The compound has shown promise as an antitumor agent in various in vitro studies.

- Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be relevant in drug development.

The biological activity of this compound is hypothesized to stem from its interaction with biological targets, particularly through:

- Binding Affinity : The chloro group and the pyridinylsulfanyl moiety may enhance binding to target proteins, influencing their activity.

- Modulation of Signaling Pathways : The compound might interfere with signaling pathways involved in cell proliferation and apoptosis.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-2-(2-pyridinylsulfanyl)acetamide | Contains fluorine; different biological activity potential. | |

| N-(4-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide | Lacks chlorine; may exhibit different pharmacological profiles. | |

| N-(3-Chloro-4-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide | Contains a methoxy group; impacts solubility and activity. |

Case Studies

-

Antitumor Activity Study :

- Objective : To evaluate the antitumor effects of N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide on human cancer cell lines.

- Methodology : Various concentrations of the compound were tested against breast and lung cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity, with IC50 values indicating effective dose ranges for inhibiting tumor growth.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and broth microdilution methods were employed to determine minimum inhibitory concentrations (MIC).

- Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Preliminary studies have indicated that N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide exhibits potential antimicrobial properties. It has shown efficacy against several pathogens, suggesting its utility as an antimicrobial agent. The mechanism of action may involve binding to active sites on microbial enzymes or receptors, inhibiting their function.

Cancer Research

Recent research has explored the compound's anticancer potential. A study identified it as a candidate through screening drug libraries on multicellular spheroids, demonstrating its ability to inhibit cancer cell proliferation. Such findings highlight its potential as a lead compound in cancer therapeutics .

Various synthetic routes can be employed to produce N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide, allowing for modifications that enhance its biological activity or alter physical properties. Key synthetic methods include:

- Direct Coupling Reactions : Utilizing chloro-substituted phenols and pyridine derivatives.

- Functional Group Modifications : Altering the chloro or methyl groups to evaluate changes in activity.

Case Studies and Research Findings

- Anticancer Screening : A study conducted by Walid Fayad highlighted the identification of N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide as a novel anticancer agent through systematic screening against multicellular spheroids . The compound's ability to inhibit tumor growth was noted, warranting further investigation into its mechanism of action.

- Antimicrobial Studies : Research has demonstrated that this compound can inhibit specific bacterial strains, showcasing its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Acetamides

N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide (CAS 437644-53-6)

- Structure : Differs by a bromo substituent at the 4-position of the phenyl ring instead of chloro.

- Molecular Formula : C₁₄H₁₃BrN₂OS (Molar mass: 337.23 Da) .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Heterocyclic Sulfanyl Acetamides

N-(3-Chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structure : Replaces the pyridinylsulfanyl group with a triazolylsulfanyl moiety.

- Comparison : Triazole-containing analogs often exhibit improved metabolic stability compared to pyridine-based compounds, a factor in drug design .

2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide (CAS 578736-90-0)

Pharmacologically Active Acetamides

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)

- Structure : Features a methoxyphenyl group and a sulfonyl-linked quinazoline.

- Activity : Demonstrated potent anticancer activity against HCT-116, SF268, and MCF-7 cell lines (MTT assay) .

N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (Compound 13)

- Structure : Contains a 3-chloro-4-hydroxyphenyl group and a phenethyl chain.

- Activity : Acts as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), with hydrophobic interactions critical for binding .

- Comparison : The hydroxyl group in this compound enables hydrogen bonding, whereas the methyl group in the target compound may prioritize lipophilicity over polar interactions .

Anticonvulsant Acetamides

N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide (Compound 5c)

- Structure : Incorporates a benzofuran-chlorobenzoyl group and a piperidine substituent.

- Activity : Shows anticonvulsant activity (ED₅₀ = 0.072 mmol/kg) comparable to phenytoin in MES models .

- Comparison : The benzofuran moiety enhances aromatic stacking, a feature absent in the target compound, which relies on pyridine for π-π interactions .

Structural and Functional Insights

Q & A

Q. What are the common synthetic routes for N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a nitrobenzene derivative undergoes substitution with a pyridinemethanol under alkaline conditions, followed by iron-mediated reduction under acidic conditions to form an aniline intermediate. Condensation with cyanoacetic acid or analogous reagents using coupling agents (e.g., DCC) yields the final product. Optimization of solvent choice (toluene, ethanol) and catalysts (triethylamine) is critical for yield and purity .

Q. How is structural integrity confirmed for this compound?

Analytical techniques such as NMR (¹H, ¹³C) and HPLC are used to verify purity and confirm the presence of functional groups (e.g., sulfanyl, acetamide). X-ray crystallography (e.g., monoclinic P21/c space group) provides definitive structural validation, with bond angles and torsion angles resolving stereochemical ambiguities. For example, intramolecular N–H⋯N hydrogen bonds stabilize folded conformations .

Q. What are the key physicochemical properties relevant to its bioactivity?

While specific data (e.g., melting point) may be limited, properties like logP (lipophilicity) and solubility in DMSO or ethanol are experimentally determined. Molecular weight (e.g., ~309–376 g/mol) and functional group reactivity (sulfanyl, pyridinyl) influence interactions with biological targets. Stability under varying pH and temperature is assessed via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Parameters include:

- Temperature : 80–120°C for substitution/reduction steps .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic ring formation .

- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates . Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress .

Q. How do structural analogs influence contradictory bioactivity data?

Variability in antimicrobial or anticancer assays may arise from:

- Substituent effects : Chloro vs. methyl groups on the phenyl ring alter steric/electronic profiles .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24–72 hrs) affect IC₅₀ values .

- Metabolic stability : Pyridinylsulfanyl groups may undergo cytochrome P450-mediated oxidation, reducing efficacy in vivo .

Q. What computational methods predict target interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., kinases) or receptors. Key interactions include:

Q. How do crystallographic data resolve conformational ambiguities?

X-ray structures reveal:

- Dihedral angles : Pyridinyl and phenyl rings adopt non-planar orientations (42–67°), influencing solubility .

- Hydrogen-bond networks : Intramolecular N–H⋯N bonds stabilize bioactive conformations, validated via Hirshfeld surface analysis .

- Packing motifs : Monoclinic vs. triclinic systems affect dissolution rates in formulation studies .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results?

Discrepancies arise from:

- Measurement techniques : Shake-flask vs. HPLC methods yield varying logP values (±0.5 units) .

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter aqueous solubility .

- pH-dependent ionization : The pyridinyl group (pKa ~4.5) increases solubility in acidic buffers .

Q. How to reconcile divergent cytotoxicity results across studies?

Standardize protocols for:

- Cell viability assays : Use identical MTT/WST-1 reagents and incubation times .

- Positive controls : Compare against doxorubicin or cisplatin in parallel experiments .

- Metabolic interference : Pre-treat cells with CYP inhibitors to isolate compound-specific effects .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–120°C | +25% yield | |

| Solvent | DMF/Ethanol (3:1) | +15% purity | |

| Catalyst | Triethylamine | +30% efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.